2-Acetyl-2,3-dihydro-1h-inden-1-one

Description

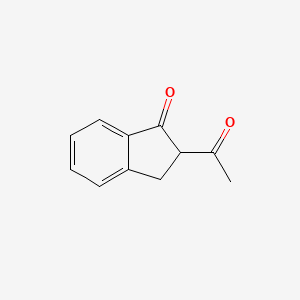

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWSCUJFRGKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276940, DTXSID30863524 | |

| Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_31759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-68-5 | |

| Record name | 2-ACETYL-1-INDANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Acetyl 2,3 Dihydro 1h Inden 1 One

Established Synthetic Routes

Established methods for the synthesis of 2-Acetyl-2,3-dihydro-1H-inden-1-one primarily involve multi-step protocols, acylation, alkylation, and cyclization reactions. These routes often start from readily available precursors and build the target molecule through a sequence of chemical transformations.

Multi-Step Protocols from Precursors

Multi-step syntheses are common for constructing the this compound scaffold. These protocols often begin with simple, commercially available starting materials. For instance, a general strategy involves the reaction of a substituted benzene (B151609) derivative with a suitable three-carbon component, followed by cyclization and subsequent functionalization. nih.gov A typical multi-step synthesis might involve the Friedel-Crafts acylation of an aromatic ring, followed by an intramolecular alkylation to form the indanone core. nih.gov The acetyl group at the 2-position can then be introduced through various methods, such as acylation of an enolate intermediate.

One documented multi-step process for a related structure involves the reaction of isatin (B1672199) with chloroacetic acid to form isatin-N-acetic acid. researchgate.net This intermediate is then converted to the corresponding acid chloride using thionyl chloride. researchgate.net Although this specific example leads to a different heterocyclic system, the principles of building a complex molecule from simpler precursors through a defined sequence of reactions are analogous to the synthesis of this compound.

Another example of a multi-step protocol is the synthesis of 1,2,4-oxadiazoles from aryl nitriles. nih.gov This process involves the conversion of the nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov While the final product is different, this demonstrates a sequential approach to building a target molecule, a concept central to the synthesis of this compound.

A three-step continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, starting from vinyl azides. nih.govbeilstein-journals.org This method involves thermolysis to generate an azirine, which then reacts with bromoacetyl bromide to form the oxazole (B20620) ring, followed by nucleophilic substitution. nih.govbeilstein-journals.org This highlights the use of sequential reactions to achieve a target structure.

Acylation Reactions

Acylation is a key reaction in the synthesis of this compound, as it is the primary method for introducing the acetyl group. This typically involves the reaction of an enolate of 1-indanone (B140024) with an acetylating agent, such as acetyl chloride or acetic anhydride.

The Friedel-Crafts acylation is a fundamental reaction in forming indanone structures. nih.gov For example, the reaction of benzene derivatives with 3-chloropropionyl chloride, followed by intramolecular Friedel-Crafts alkylation, yields 1-indanones. nih.gov The subsequent acylation at the 2-position would then lead to the desired product.

A study on the synthesis of indanones from benzoic acids involved the in-situ formation of acyl chlorides, which then reacted with ethylene. nih.gov The resulting intermediate underwent an intramolecular Friedel-Crafts alkylation to produce the 1-indanone. nih.gov This demonstrates a one-pot acylation and cyclization approach.

| Starting Material | Acylating Agent | Product | Reference |

|---|---|---|---|

| Isatin | Chloroacetic acid/Thionyl chloride | Isatin-N-chloro acetic acid | researchgate.net |

| Aryl Nitrile | Carboxylic Acid | O-acylamidoxime | nih.gov |

| 2-Imidazolidone (B142035) | Acetic Anhydride | 1-Acetyl-2-imidazolidinone (B193065) | chemicalbook.com |

| Benzoic Acid | Thionyl chloride/Ethylene | 1-Indanone | nih.gov |

Alkylation Reactions

Alkylation reactions are crucial for introducing the carbon framework of the indanone ring system. Phase transfer catalysis (PTC) has been utilized for the alkylation of indan-1-one and indan-1,3-dione. researchgate.net For instance, the reaction of indan-1-one with 1,3-dibromopropane (B121459) under PTC conditions can lead to both C- and O-alkylation products. researchgate.net

Specifically, the C-alkylation of indan-1,3-dione with chloroacetonitrile (B46850) in the presence of a phase transfer catalyst yields (1,3-dioxoindan-2-yl)acetonitrile. researchgate.net This demonstrates the utility of alkylation in modifying the indanone core.

Cyclization Approaches

The formation of the five-membered ring of the indanone system is a critical step, and various cyclization strategies have been employed. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a known method for synthesizing cyclopentenones and can be applied to the synthesis of indanones. d-nb.info

Intramolecular Friedel-Crafts reactions are a common and effective method for constructing the indanone ring. nih.govd-nb.info This typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For example, the reaction of benzoic acids with thionyl chloride and ethylene, followed by intramolecular Friedel-Crafts alkylation, is an efficient one-pot process for preparing 1-indanones. nih.gov

The use of polyphosphoric acid (PPA) can mediate the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives to form indanones. d-nb.info The regioselectivity of this reaction can be influenced by the concentration of P₂O₅ in the PPA. d-nb.info

Novel and Modified Synthetic Approaches

In addition to established routes, newer methods, particularly those employing transition metal catalysis, have been developed for the synthesis of indanone derivatives.

Palladium-Catalyzed Methods

Palladium catalysis has emerged as a powerful tool in organic synthesis, and it has been applied to the formation of indanones and related heterocyclic structures. Palladium-catalyzed intramolecular addition of hydroxyl or amino groups to acetylenes is a key reaction for constructing heterocycles. iupac.org

One notable application is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides to produce indanones. organic-chemistry.org This method involves the insertion of carbon monoxide and subsequent cyclization. Palladium(II) species have been shown to be effective in the intramolecular addition of a hydroxyl group across an acetylene (B1199291) bond. iupac.org

A domino palladium-catalyzed reaction of 2-indolylmethylacetates with 1,3-dicarbonyl compounds has been developed for the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. nih.gov While not directly yielding this compound, this demonstrates the potential of palladium catalysis in constructing complex fused-ring systems.

Palladium acetate (B1210297) has been used to catalyze the cyclization of 2,3-allenoic acids in the presence of simple allenes, leading to furan-2(5H)-one derivatives. nih.gov This reaction proceeds through a cyclic oxypalladation intermediate. nih.gov

| Starting Material(s) | Palladium Catalyst | Product Type | Reference |

|---|---|---|---|

| Unsaturated Aryl Iodides | Not specified | Indanones | organic-chemistry.org |

| 2-Indolylmethylacetates and 1,3-Dicarbonyl Compounds | Not specified | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | nih.gov |

| 2,3-Allenoic Acids and Allenes | Palladium Acetate | 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysis offers a compelling approach to the synthesis of this compound, primarily due to the ease of catalyst separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. researchgate.net This methodology aligns with the principles of green chemistry by potentially reducing waste and improving process economy. researchgate.net

In the context of producing indanone frameworks, heterogeneous catalysts are developed to facilitate key bond-forming reactions. For instance, the synthesis of bio-butadiene, a precursor that can be conceptually related to the structural components of indanones, has been achieved using heterogeneous catalysts to improve selectivity and efficiency. anr.fr The coupling of heterogeneous and homogeneous catalytic processes is also an area of active research, aiming to combine the production and subsequent transformation of intermediates in a continuous manner. anr.fr While direct examples of heterogeneous catalysis for this compound are not extensively detailed in the provided results, the principles are applicable. The development of solid catalysts for cyclization and acylation reactions is a cornerstone of this approach. These catalysts are often based on metals supported on inert materials, providing active sites for the reaction to occur. researchgate.net

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comaccessscience.com This is particularly relevant for the synthesis of this compound, where an ionic nucleophile might need to react with an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the ionic reactant across the phase boundary into the organic phase where the reaction can proceed. dalalinstitute.comslideshare.net

The primary advantage of PTC is the ability to achieve faster reaction rates, higher yields, and fewer byproducts without the need for expensive or hazardous solvents that would dissolve all reactants in a single phase. dalalinstitute.com For instance, in alkylation reactions, which are analogous to the introduction of the acetyl group in the target molecule, PTC has been shown to provide high selectivity for mono-alkylation. crdeepjournal.org The mechanism involves the formation of an ion-pair between the catalyst and the anion, which is then soluble in the organic phase and can react with the substrate. dalalinstitute.com Both solid-liquid and liquid-liquid PTC systems can be employed, with solid-liquid PTC sometimes offering advantages such as increased reaction rates and higher selectivity. crdeepjournal.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure maximum yield and purity. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, play a significant role.

Research has shown that for related rhodium-catalyzed reactions, the choice of catalyst is paramount. For example, Rhodium(II) acetate (Rh₂(OAc)₄) has been identified as a superior catalyst in certain contexts, leading to significantly improved yields. researchgate.net The solvent also has a profound effect on the reaction outcome. In one study, acetone (B3395972) was found to be the optimal solvent, providing a 55% yield, while other protic and aprotic solvents resulted in lower yields. researchgate.net

Temperature and reaction time are also crucial parameters to control. Increasing the reaction temperature to a certain point can increase the yield, but further increases may lead to reduced yields. researchgate.net Similarly, adjusting the reaction time is necessary to ensure the reaction goes to completion without the formation of degradation products. The stoichiometry of the catalyst is another factor that can greatly affect the yield. researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Rh₂(OAc)₄ (1 mol%) | Acetone | 60 | 9 | 55 |

| 2 | Other Rh catalysts | Acetone | 60 | 9 | <55 |

| 3 | Rh₂(OAc)₄ (1 mol%) | Other solvents | 60 | 9 | <55 |

| 4 | Rh₂(OAc)₄ (1 mol%) | Acetone | >60 | 9 | Reduced |

Stereoselective Synthesis Methodologies

The synthesis of a specific stereoisomer of this compound requires stereoselective methodologies. This is particularly important when the biological activity of the compound is dependent on its stereochemistry. Asymmetric catalysis, using chiral catalysts, is a primary approach to achieve enantiomerically enriched products. nih.gov

One strategy involves the use of chiral phase-transfer catalysts, such as chiral quaternary ammonium salts, for asymmetric alkylations. dalalinstitute.comnih.gov These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

Another powerful technique is the use of chiral metal complexes or organocatalysts in one-pot reactions. researchgate.net For instance, the enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org Similarly, dinuclear zinc catalysts have been employed in asymmetric Michael additions of α-hydroxy-1-indanones to nitroolefins, demonstrating an acyl transfer protocol that leads to protected cyclic tertiary α-hydroxyketones with high enantioselectivities. oaepublish.com

The development of stereoselective synthesis often involves a retrosynthetic analysis to identify key bond disconnections where chirality can be introduced effectively. youtube.com The use of chiral auxiliaries is another established method. A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. youtube.com

Chemical Reactivity and Transformational Chemistry of 2 Acetyl 2,3 Dihydro 1h Inden 1 One

Electrophilic Substitution Reactions

The electrophilic substitution reactions of 2-Acetyl-2,3-dihydro-1H-inden-1-one are primarily directed by the electronic nature of its constituent groups. The benzene (B151609) ring is activated by the alkyl portion of the fused cyclopentanone (B42830) ring and deactivated by the carbonyl group. The acetyl group at the 2-position further influences the reactivity of the α-carbon.

Electrophilic substitution can occur at the α-carbon to the ketone. For instance, α-chlorination of indanone systems can be achieved using reagents like trichloroisocyanuric acid (TCCA). nih.gov Similarly, electrophilic fluorination of α,β-unsaturated aryl ketones, structurally related to our compound of interest, has been accomplished using N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented, the directing effects of the substituents can be predicted. The fused ring system and the carbonyl group would likely direct incoming electrophiles to specific positions on the aromatic ring.

Reduction Reactions

The dicarbonyl nature of this compound allows for selective or complete reduction of its carbonyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective in converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the case of this compound, both the cyclic ketone and the acetyl ketone can be reduced to secondary alcohols. masterorganicchemistry.com

Catalytic hydrogenation is another powerful method for the reduction of ketones. nih.gov Catalysts such as palladium on carbon (Pd/C) or Raney® nickel are frequently employed for the hydrogenation of oximes, which can be formed from ketones. researchgate.net The asymmetric hydrogenation of ketones, including 1-indanone (B140024), can yield chiral secondary alcohols with high enantioselectivity using ruthenium-based catalysts. nih.gov The reduction of α,β-unsaturated ketones can sometimes lead to the reduction of the double bond in addition to the carbonyl, a reaction that can be controlled by the choice of reagents, such as in the Luche reduction which selectively reduces the carbonyl group. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH4) | 2-(1-Hydroxyethyl)-2,3-dihydro-1H-inden-1-ol | masterorganicchemistry.com |

| Catalytic Hydrogenation | H2, Pd/C or Raney® Nickel | Corresponding alcohols or amines (from oximes) | nih.govresearchgate.net |

| Asymmetric Hydrogenation | H2, Ru-BINAP catalyst | Chiral secondary alcohols | nih.govharvard.edu |

Oxidation Reactions

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Research on the analogous compound, 2-acetylcyclopentanone, shows that oxidation with atmospheric oxygen can yield products such as 2-acetyl-2-hydroxycyclopentanone and dicarboxylic acids like glutaric acid. researchgate.net This suggests that the α-carbon, situated between the two carbonyl groups, is susceptible to hydroxylation. researchgate.net Stronger oxidizing agents could potentially lead to cleavage of the cyclopentanone ring.

Nucleophilic Addition Reactions

The two carbonyl groups in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. researchgate.netthermofisher.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. youtube.com

A common example is the addition of hydrogen cyanide (HCN) to ketones, which results in the formation of cyanohydrins (hydroxynitriles). youtube.comamazonaws.com This reaction adds a carbon atom and can be a useful step in organic synthesis. researchgate.net

Grignard reagents, which are strong carbon-based nucleophiles, readily react with ketones to form tertiary alcohols after an acidic workup. wisc.edumasterorganicchemistry.comlibretexts.orgchemguide.co.uk In the case of this compound, a Grignard reagent could potentially react with either or both carbonyl groups, leading to the formation of diols. masterorganicchemistry.com

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Cyanide | HCN, NaCN/H+ | Cyanohydrin | youtube.comamazonaws.com |

| Grignard Reagent | R-MgBr, then H3O+ | Tertiary Alcohol | wisc.edumasterorganicchemistry.comlibretexts.orgchemguide.co.uk |

Condensation Reactions

The presence of an active methylene (B1212753) group between two carbonyls makes this compound a prime candidate for condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of a ketone with an active hydrogen compound, catalyzed by a weak base, to form an α,β-unsaturated product. thermofisher.comwikipedia.orgsigmaaldrich.com A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and often results in decarboxylation. wikipedia.orgorganic-chemistry.org

Crossed-aldol condensations with aromatic aldehydes, such as the Claisen-Schmidt condensation, can occur at the α-position to the carbonyl group of the indanone ring, leading to the formation of 2-benzylidene-1-indanone (B110557) derivatives. nih.gov

Furthermore, 1,3-dicarbonyl compounds like this compound react with hydrazine (B178648) to form pyrazoles. wikipedia.orgyoutube.com This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. youtube.com This provides a direct route to fused heterocyclic systems. wikipedia.orgnih.gov

Derivatization via Functional Group Interconversions

The rich functionality of this compound allows for a wide array of derivatizations through the interconversion of its functional groups.

The carbonyl groups can be converted into a variety of other functionalities. For example, reaction with hydrazine or its derivatives can lead to the formation of fused pyrazole heterocycles. wikipedia.orgyoutube.comnih.gov Similarly, reaction with hydroxylamine (B1172632) can form oximes, which can then be subjected to further reactions like reduction to amines or rearrangement. researchgate.net

The active methylene protons can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. nih.gov The acetyl group itself can be modified; for example, it can be halogenated at the methyl position or undergo reactions at the carbonyl.

The indanone framework also serves as a building block for more complex fused heterocyclic systems. nih.gov For instance, annulation reactions can be used to construct fused pyridopyrimidine or indole (B1671886) skeletons. nih.gov

Advanced Structural and Spectroscopic Elucidation of 2 Acetyl 2,3 Dihydro 1h Inden 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Acetyl-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7-8 ppm). The protons of the methylene (B1212753) group (CH₂) in the five-membered ring and the methine proton (CH) adjacent to the acetyl group would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the ketone and acetyl groups would resonate at the most downfield shifts (typically >190 ppm). The aromatic carbons would appear in the range of δ 120-140 ppm, while the aliphatic carbons of the five-membered ring and the acetyl methyl group would be found at higher field strengths.

An analog, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, has been studied in detail using ¹H and ¹³C NMR. researchgate.netresearchgate.net The chemical shifts and coupling constants for all hydrogen and carbon atoms were determined, allowing for a complete resonance assignment. researchgate.netresearchgate.net For instance, in a related indanone structure, the protons of a CH₂ group can appear as distinct doublets due to their non-equivalence. researchgate.net

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H |

| Methine (1H) | 3.5 - 4.0 | Triplet or Doublet of Doublets | 1H |

| Methylene (2H) | 2.8 - 3.4 | Multiplet | 2H |

| Acetyl (3H) | 2.1 - 2.5 | Singlet | 3H |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound and to gain insight into its structure through fragmentation patterns.

For this compound (C₁₁H₁₀O₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its exact mass of 174.0681 g/mol . nih.gov The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) as a prominent fragment ion. Other characteristic fragments could arise from the cleavage of the five-membered ring.

A search in the NIST WebBook for the parent compound, 1-indanone (B140024) (C₉H₈O), shows a molecular weight of 132.16 g/mol . nist.gov Its mass spectrum would be simpler, with the primary fragmentation involving the loss of CO (28 Da). The study of deuterated analogs of other complex molecules has demonstrated the utility of high-resolution mass spectrometry in detailing fragmentation pathways. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₂ nih.gov |

| Molecular Weight | 174.20 g/mol nih.gov |

| Exact Mass | 174.068079557 Da nih.gov |

| Predicted Key Fragments | [M-CH₃CO]⁺, [M-CO]⁺, fragments from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, two distinct carbonyl (C=O) stretching bands would be expected. The ketone in the five-membered ring would absorb in the range of 1680-1700 cm⁻¹, while the acetyl ketone would absorb at a slightly higher frequency, around 1710-1720 cm⁻¹. The spectrum would also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching in the aromatic ring (around 1600 cm⁻¹). nih.gov

The NIST WebBook entry for 1-indanone shows a strong carbonyl absorption. nist.gov The IR spectrum of the acetyl cation (CH₃CO⁺) has been studied, providing reference data for the acetyl group. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone (ring) | C=O stretch | 1680 - 1700 |

| Ketone (acetyl) | C=O stretch | 1710 - 1720 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Aromatic C=C | C=C stretch | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.

For this compound, the presence of the conjugated system, including the benzene ring and the carbonyl group, will give rise to characteristic UV absorptions. nih.gov One would expect to observe π→π* transitions, typically at shorter wavelengths (higher energy), and n→π* transitions, which are generally weaker and occur at longer wavelengths. masterorganicchemistry.com The conjugation of the carbonyl group with the aromatic ring will influence the position of the absorption maxima (λmax). masterorganicchemistry.com

The UV-Vis spectrum of 1-indanone shows absorptions that are characteristic of its chromophore. nist.gov The extension of conjugation by the acetyl group in this compound would be expected to shift the λmax to longer wavelengths (a bathochromic shift) compared to 1-indanone.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | 240 - 280 | Strong |

| n→π | 300 - 340 | Weak |

X-ray Crystallography and Crystal Structure Analysis

While a specific crystal structure for this compound was not found in the search, the principles of X-ray crystallography are well-established. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal the exact spatial relationship between the acetyl group and the indanone framework. This would definitively establish the stereochemistry at the chiral center (C2) if the molecule crystallizes in a chiral space group. The analysis of crystal structures of related compounds, such as substituted pyrroles, demonstrates the level of detail that can be obtained. crystallography.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula.

For this compound (C₁₁H₁₀O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental data from elemental analysis should closely match these theoretical values to verify the purity and identity of the synthesized compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 75.84 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.79 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 18.37 |

| Total | 174.21 | 100.00 |

Computational and Theoretical Investigations of 2 Acetyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations (e.g., DFT approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. DFT methods have been successfully applied to study various indanone derivatives, providing reliable data on their geometries and stabilities. For instance, calculations on 1-indanone (B140024) and 2-indanone (B58226) using the B3LYP and MPW1B95 functionals with 6-311G** and cc-pVTZ basis sets have yielded accurate predictions of their most stable geometries and energetic properties. nih.gov Similarly, a combined experimental and computational study on methyl- and methoxy-substituted indanones utilized the G3(MP2)//B3LYP level of theory to determine their gas-phase enthalpies of formation, showing good agreement between theoretical and experimental values. mdpi.com

For 2-Acetyl-2,3-dihydro-1H-inden-1-one, DFT calculations would be instrumental in optimizing its molecular geometry and determining its fundamental vibrational frequencies. These calculations would likely involve a functional such as B3LYP, which is known for its balance of accuracy and computational cost, paired with a basis set like 6-311++G(d,p) to adequately describe the electronic distribution, including polarization and diffuse functions. Such studies would elucidate the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

A theoretical investigation into the tautomeric forms of this compound, specifically the keto-enol equilibrium, would also be highly valuable. DFT methods have been effectively used to study tautomerism in similar heterocyclic systems, revealing the relative stabilities of different tautomers in both the gas phase and in various solvents. mdpi.com

Conformational Analysis and Stability Studies

The conformational landscape of this compound is of significant interest due to the rotational freedom of the acetyl group. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. Computational methods can map the potential energy surface of the molecule by systematically rotating the single bonds and calculating the energy of each resulting conformation.

Studies on the conformational preferences of similar molecules, such as acetylcholine, have employed DFT to identify stable conformers and the energy barriers between them. mdpi.com For this compound, a key aspect of its conformational analysis would be the orientation of the acetyl group relative to the indanone ring. The rotation around the C-C bond connecting the acetyl group to the ring would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by steric hindrance and electronic interactions between the acetyl group and the indanone core.

The stability of these conformers can be quantified by their calculated Gibbs free energies. A comprehensive conformational search would typically involve initial screening with a lower level of theory, followed by re-optimization of the most stable conformers at a higher level of theory to obtain accurate energy rankings.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of the electronic structure analysis for this compound would include the examination of its Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the carbonyl oxygen atoms, while the LUMO would likely be distributed over the conjugated system of the indanone core, including the carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). acadpubl.eumalayajournal.org MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

In the case of this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atoms of the aromatic ring and the acetyl group would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap | 4.7 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign spectral features.

Infrared (IR) Spectroscopy

Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone and acetyl groups, as well as C-H and C-C stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental NMR data. For this compound, calculated chemical shifts would help to distinguish the signals of the different protons and carbons in the molecule.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Hypothetical Indanone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (ketone) | 1720 | 1715 |

| C=O stretch (acetyl) | 1690 | 1685 |

| Aromatic C-H stretch | 3050 | 3045 |

Note: These are illustrative values. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the physical properties and crystal packing of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be analyzed using computational methods.

For this compound, the potential for intermolecular hydrogen bonding exists if the molecule is in its enol form. In the solid state, van der Waals forces and dipole-dipole interactions arising from the polar carbonyl groups would be significant. The aromatic ring also allows for the possibility of π-π stacking interactions between molecules.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These analyses can reveal the nature and strength of the intermolecular forces that govern the supramolecular assembly of the compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

For the synthesis of this compound, computational studies could be employed to investigate the mechanism of reactions such as the acylation of 1-indanone. For example, a study on the synthesis of indanones from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives used computational methods to propose a plausible reaction mechanism. d-nb.info Similarly, the mechanism of annulation reactions involving 1-indanones to form fused and spiro frameworks has been investigated computationally. nih.gov

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Derivatization and Structure Activity Relationship Sar Studies of 2 Acetyl 2,3 Dihydro 1h Inden 1 One Analogs

Synthesis of Functionalized Derivatives

The synthesis of analogs based on the 2-acetyl-2,3-dihydro-1H-inden-1-one structure leverages well-established organic reactions. The parent compound itself is typically prepared through the acetylation of 1,3-indandione (B147059). ontosight.ai From this core structure, a variety of derivatives can be accessed.

A common strategy involves condensation reactions. For instance, a series of 2-cinnamoyl-1,3-indandione derivatives can be obtained by condensing 2-acetyl-1,3-indandione with various aldehydes. researchgate.net This reaction extends the conjugation of the system and introduces new substituent points. Similarly, the Claisen-Schmidt condensation of 2-acetyl-1,3-indandione with appropriate aldehydes in acetic acid can yield fully conjugated molecules, although this may sometimes be accompanied by a deacetylation reaction. nih.gov

The resulting α,β-unsaturated ketone system in these derivatives is ripe for further modification. Treatment of 2-cinnamoyl-1,3-indandiones with reagents such as hydrazine (B178648) or hydroxylamine (B1172632) hydrochloride leads to the formation of heterocyclic derivatives, specifically 2-(5-phenyl-2-pyrazolinyl)-1,3-indandione and 2-(5-phenyl-2-isoxazolinyl)-1,3-indandione, respectively. researchgate.net Reaction with thiourea (B124793) can produce 2-(6-phenyl-2-thioxo-4-pyrimidinyl)-1,3-indandione. researchgate.net

Furthermore, Michael addition reactions are possible. The addition of secondary amines like piperidine (B6355638) or morpholine (B109124) to 2-cinnamoyl-1,3-indandione yields β-amino derivatives. researchgate.net The versatility of the indandione scaffold is also demonstrated by its reaction with aldimines, which can lead to the formation of various Mannich bases or arylidene products depending on the specific substituents on the indandione ring. researchgate.net

The synthesis of more complex structures, such as bis-thiazoles and bis-thiazolidinones, has also been achieved starting from the base 1,3-indandione structure through a multi-step process involving hydrazinecarboxamide and subsequent reactions with N-aryl-2-oxopropane-hydrazonoyl chlorides or ethyl (N-arylhydrazono)chloroacetates. nih.gov

Exploration of Substituent Effects on Reactivity and Structure

The chemical behavior of this compound and its analogs is significantly influenced by the nature of the substituents on the indandione core. The acetyl group at the 2-position is a key modulator of the compound's reactivity compared to the parent 1,3-indandione. ontosight.ai This electron-withdrawing group enhances the acidity of the methine proton at the C-2 position, facilitating various condensation and substitution reactions.

Studies on the reaction of different 2-substituted 1,3-indandiones with aldimines highlight the profound impact of the substituent. researchgate.net For example:

2-Cyano-1,3-indandione reacts with aldimines to give the expected Mannich bases. researchgate.net

2-Ethoxycarbonyl-1,3-indandione , when subjected to the same conditions, yields arylidene derivatives instead. researchgate.net

2-Acetyl-1,3-indandione (the focus compound) also reacts with aldimines to produce distinct condensation products. researchgate.net

This differential reactivity underscores how the electronic properties of the substituent at the 2-position dictate the reaction pathway. The electron-withdrawing nature of the cyano, ethoxycarbonyl, and acetyl groups influences the stability of potential intermediates, thereby steering the reaction towards different outcomes.

The structure of the final product can also be unexpectedly influenced by reaction conditions. In an attempted Claisen-Schmidt condensation using piperidine as a base, the reaction failed, but when acetic acid was used, it furnished a fully conjugated molecule resulting from an unexpected deacetylation, demonstrating the sensitivity of the structure to the catalytic environment. nih.gov

The table below summarizes the effect of different substituents at the 2-position of the 1,3-indandione ring on the outcome of reactions with aldimines. researchgate.net

| 2-Substituent on 1,3-Indandione | Reagent | Product Type |

| Cyano (-CN) | Aldimines | Mannich Bases |

| Ethoxycarbonyl (-COOEt) | Aldimines | Arylidene Derivatives |

| Acetyl (-COCH3) | Aldimines | Condensation Products (e.g., 11, 12, 14) |

Structure-Activity Relationships (SAR) in Mechanistic Biological Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into their interactions with biological targets, guiding the design of more potent and selective agents. nih.govnih.gov

Derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one have been investigated for their potential as therapeutics for inflammatory bowel disease (IBD). nih.gov The mechanism of action for the most potent compounds involves the inhibition of key inflammatory processes. A hallmark event in IBD is the adhesion of monocytes to colon epithelial cells, a process induced by the pro-inflammatory cytokine TNF-α. nih.gov

Mechanistic studies revealed that these compounds exert their inhibitory effect by targeting several points in the inflammatory cascade:

Suppression of Adhesion Molecules: The compounds inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), which are critical for recruiting and binding monocytes to the epithelial layer. nih.gov

Inhibition of Transcription Factors: The suppressive activity on adhesion molecules is correlated with the inhibition of NF-κB transcriptional activity. nih.gov NF-κB is a master regulator of inflammatory gene expression. Certain compounds also showed additional inhibitory activity against AP-1, another transcription factor required for high-level TNF-α expression. nih.gov

Reduction of Oxidative Stress: The inhibitory activity of the compounds was also correlated with their ability to suppress the TNF-α-induced production of reactive oxygen species (ROS). nih.gov

In a different context, SAR studies on 1-indanone (B140024) and 1,3-indandione derivatives have been conducted to develop ligands for detecting alpha-synuclein (B15492655) (α-syn) aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov These studies aim to develop imaging agents with high affinity and selectivity for α-syn fibrils over other protein aggregates like amyloid-β (Aβ) and tau. nih.gov The lead compounds from these studies were shown to avidly label α-syn pathology in brain tissue sections from Parkinson's disease patients. nih.gov

Detailed SAR studies have quantified how specific structural changes to the indandione scaffold affect engagement with molecular targets.

In the context of anti-inflammatory activity, a series of 2-benzylidene-2,3-dihydro-1H-inden-1-one and related benzofuran-3(2H)-one derivatives were synthesized and tested. nih.gov Several compounds showed a potent inhibitory effect (greater than 70%) on the TNF-α-induced adhesion of monocytes to colon epithelial cells. nih.gov The strong in vivo activity of one lead compound (compound 55) was confirmed in a rat model of colitis, demonstrating its potential as a therapeutic candidate for IBD. nih.gov

The table below highlights some of the derivatives with potent inhibitory activity. nih.gov

| Compound ID | Scaffold Type | Biological Activity |

| 7, 25, 26, 32, 39 | 2-Benzylidene-2,3-dihydro-1H-inden-1-one | >70% inhibition of monocyte adhesion |

| 41, 52, 54, 55 | Benzofuran-3(2H)-one | >70% inhibition of monocyte adhesion |

| 55 | Benzofuran-3(2H)-one | Significant suppression of TNF-α gene expression and in vivo efficacy |

For the development of α-synuclein imaging agents, SAR studies focused on optimizing binding affinity and selectivity. nih.gov By systematically modifying the 1-indanone and 1,3-indandione core, researchers identified lead candidates with high affinity for α-syn fibrils. nih.gov

The table below shows the binding affinities of lead compounds for α-synuclein fibrils. nih.gov

| Compound ID | Scaffold Type | Binding Affinity (Kd) for α-syn fibrils | Selectivity |

| 8 | 1-Indanone derivative | 9.0 nM | >10x vs. Aβ and tau fibrils |

| 32 | 1,3-Indandione derivative | 18.8 nM | >10x vs. Aβ and tau fibrils |

These findings demonstrate that the 1-indanone and 1,3-indandione scaffolds can be chemically modified to create derivatives that bind with high affinity and selectivity to specific biological targets, validating their utility as templates for drug discovery and as molecular probes. nih.gov

Applications of 2 Acetyl 2,3 Dihydro 1h Inden 1 One in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structural and reactive properties of 2-Acetyl-2,3-dihydro-1H-inden-1-one make it a valuable intermediate in the construction of more complex molecular architectures. The presence of two carbonyl groups and an adjacent methylene (B1212753) group provides multiple sites for functionalization, enabling its elaboration into a variety of intricate structures.

The 1-indanone (B140024) core itself is a precursor to a wide array of biologically active compounds. nih.gov Synthetic methodologies often focus on modifying the basic indanone skeleton to achieve desired therapeutic properties. For instance, derivatives of 1-indanone are foundational to the synthesis of drugs for Alzheimer's disease, such as Donepezil, and other medically valuable compounds like (+)-indatraline and (R)-tolterodine. researchgate.netorganic-chemistry.org The general strategy involves leveraging the reactivity of the indanone ring system for further annulations and substitutions.

The 2-acetyl group in 2-acetyl-1-indanone introduces additional synthetic handles. This group can participate in a variety of reactions, including but not limited to:

Condensation Reactions: The acetyl carbonyl can react with amines and other nucleophiles. For example, condensation with hydrazines can lead to the formation of pyrazole-fused indanone systems.

Alkylation and Acylation: The enolate formed by deprotonation of the α-carbon between the two carbonyl groups is a potent nucleophile, readily undergoing alkylation and acylation to introduce further complexity at the C2 position.

Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocycles through condensation with dinucleophiles like hydrazine (B178648), hydroxylamine (B1172632), and amidines.

A notable example of the indanone core's utility is in the synthesis of fluorinated polyaromatic hydrocarbons (PAHs). In a multi-step synthesis, 1-indanone intermediates, derived from the intramolecular Friedel-Crafts acylation of corresponding acid chlorides, are cyclized to form complex PAH structures. nih.gov Similarly, spiro-1-indanones, which can be formed from 2,2-disubstituted-1-indanones, are key intermediates in the synthesis of anticancer agents like benzopyronaphthoquinone. nih.gov While these examples may not start directly from 2-acetyl-1-indanone, they illustrate the synthetic potential of the 2-substituted indanone scaffold in building complex, biologically relevant molecules. The 2-acetyl group provides a ready-made handle to access such 2-substituted and spirocyclic systems.

The table below summarizes the types of complex molecules that can be accessed from indanone-based intermediates.

| Target Molecule Class | Synthetic Strategy | Potential Application | Reference |

| Fused Polyaromatic Hydrocarbons | Intramolecular Friedel-Crafts acylation followed by cyclization | Materials science, electronics | nih.gov |

| Spiro-Compounds (e.g., Benzopyronaphthoquinone) | Cyclization of 2,2-disubstituted-1-indanones | Anticancer agents | nih.gov |

| Multi-functional Alzheimer's Disease Drugs | Cyclization of functionalized phenylpropanoic acids | Neurodegenerative disease treatment | nih.gov |

| Chiral Indanones (e.g., (+)-Indatraline) | Asymmetric synthesis via rhodium-catalyzed additions | CNS stimulants, antidepressants | organic-chemistry.org |

Utility in the Preparation of Scaffolds for Diverse Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to probe biological space. nih.gov The goal of DOS is not to synthesize a single target but to create a library of compounds with varied scaffolds, stereochemistry, and functional groups from a common starting material. nih.govrsc.org this compound is an excellent starting point for DOS due to the multiple reactive sites that can be orthogonally addressed to generate skeletal diversity.

The 1-indanone framework can be elaborated into a variety of fused and spirocyclic systems, which are highly desirable features in screening libraries. rsc.orgnih.gov Annulation reactions involving 1-indanones provide access to novel carbo- and heterocyclic scaffolds. rsc.org For example, the reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethylpyrimidine yields complex indeno-fused pyridopyrimidine scaffolds in a single step. rsc.org

The 2-acetyl group provides a key diversification point. The 1,3-dicarbonyl system can be manipulated to create a wide range of derivatives. For instance, Claisen condensations and subsequent cyclizations can lead to fused heterocyclic systems like pyrazoles and isoxazoles. The reactivity of the indanone core can be further exploited in reactions such as:

Ring Expansion: 1-indanones can undergo ring expansion reactions to form benzannulated seven-membered carbocycles, adding another layer of skeletal diversity. nih.gov

Multi-component Reactions: The reactive nature of the dicarbonyl system makes it suitable for multi-component reactions, which are highly efficient in generating molecular complexity and diversity from simple building blocks.

Domino Reactions: Nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides straightforward access to biologically significant indanones and spiroindanone derivatives. researchgate.net

The combination of these transformations allows for the generation of a library of compounds with high scaffold diversity, all originating from the common 2-acetyl-1-indanone precursor. This approach is central to the philosophy of DOS, where a single, readily available starting material is used to explore a wide swath of chemical space. nih.govmdpi.com

The table below outlines strategies for diversifying the 2-acetyl-1-indanone scaffold.

| Diversification Strategy | Resulting Structural Motif | Relevance to Chemical Libraries | Reference |

| Annulation with Dinucleophiles | Fused heterocycles (e.g., Indeno-pyridopyrimidines) | Introduction of novel, rigid scaffolds | rsc.org |

| Ring Expansion Reactions | Fused seven-membered rings | Access to larger, more flexible ring systems | nih.gov |

| Knoevenagel Condensation | 2-Benzylidene-1-indanones | Precursors for further functionalization and cyclization | nih.gov |

| Spirocyclization | Spiro-indanones | Creation of 3D-rich molecular architectures | rsc.orgnih.gov |

Industrial Synthesis Processes and Scale-Up Considerations

The industrial production of this compound, and indanones in general, relies on efficient, cost-effective, and environmentally benign synthetic methods. Several approaches to the synthesis of the 1-indanone core have been developed, with key considerations for scale-up being yield, catalyst cost and reusability, reaction conditions (temperature, pressure), and waste generation.

One of the most common methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. nih.gov While effective, traditional methods often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste. Modern, greener alternatives are being developed for industrial applications. For example, a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by reusable metal triflates in ionic liquids has been reported to produce 1-indanones in good yields. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling. ijprt.org

A patent discloses a one-pot method for synthesizing 1-indanone compounds from arene and 3-chloropropionyl chloride using an acidic catalyst in an ionic liquid. google.com This process boasts high purity and yields consistently above 94%. google.com The recyclability of the ionic liquid medium makes it an attractive option for industrial-scale production by reducing organic waste and treatment costs. google.com

For the specific synthesis of 2-acetyl-1-indanone, a common laboratory method is the Claisen condensation between 1-indanone and an acetylating agent like ethyl acetate (B1210297), using a strong base such as sodium ethoxide or sodium hydride. The scale-up of such a reaction would require careful control of the strongly exothermic reaction and management of the flammable hydrogen gas produced when using sodium hydride.

The table below compares different synthesis methods for the 1-indanone core with respect to their suitability for industrial scale-up.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct and detailed research on 2-Acetyl-2,3-dihydro-1H-inden-1-one is not abundant in current literature. The compound is cataloged in chemical databases, and its basic physicochemical properties have been computed. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 2-acetyl-2,3-dihydroinden-1-one |

| CAS Number | 5350-68-5 |

| XLogP3 | 1.6 |

Data sourced from PubChem. nih.gov

The broader research landscape is defined by studies on related structures. The 1-indanone (B140024) core is a key feature in a wide array of pharmacologically active agents with applications as anticancer, antimicrobial, antiviral, and neuroprotective agents. nih.govresearchgate.netnih.gov Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, is a prominent example of an indanone derivative. nih.govresearchgate.netnih.gov

Research on other 2-acyl-1-indanones and cyclic 1,3-dicarbonyl compounds provides a proxy for understanding the potential of the target molecule. These compounds are known to be valuable synthetic intermediates, for instance, in the synthesis of fused heterocyclic systems like indenoindoles and spiro frameworks. nih.gov The 1,3-dicarbonyl moiety imparts significant acidity to the methylene (B1212753) proton at the 2-position, making it a versatile nucleophile for various C-C bond-forming reactions. fiveable.melibretexts.org

Emerging Trends and Unexplored Avenues in this compound Chemistry

Emerging trends in medicinal chemistry and materials science present several unexplored avenues for this compound.

Medicinal Chemistry: The indanone scaffold is increasingly explored for its neuroprotective, and anticancer activities. nih.govnih.gov A key trend is the development of multi-target-directed ligands. Given that derivatives of 1-indanone show promise as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), this compound could serve as a starting point for novel therapeutics for neurodegenerative diseases. researchgate.netnih.gov Its 1,3-dicarbonyl unit could also function as a metal-chelating pharmacophore, a strategy employed in designing drugs for diseases involving metal dysregulation.

Chemical Probes and Intermediates: The reactivity of the 1,3-dicarbonyl system makes it an ideal candidate for developing chemical probes. The nucleophilic nature of its enolate could be exploited for tagging and identifying biological targets. Furthermore, α-cyano-1,3-dicarbonyls, accessible from their un-cyanated precursors, are versatile intermediates for synthesizing biologically active heterocycles like 4-cyano pyrazoles. rsc.org This suggests that this compound could be a valuable building block in diversity-oriented synthesis.

Materials Science: The ability of 1,3-dicarbonyl compounds to form stable metal chelates is well-documented. libretexts.org This property could be explored for creating novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.

Potential for Advanced Synthetic Methodologies

While classic methods like the Dieckmann condensation can be used to synthesize 2-acyl-1-indanones, modern synthetic chemistry offers more advanced and efficient strategies. nih.gov

Transition-Metal Catalysis: Recent years have seen a surge in transition-metal-catalyzed reactions to construct the 1-indanone core. rsc.orgresearchgate.net Methods involving rhodium-catalyzed C-H activation or palladium-catalyzed cyclizations could be adapted for the synthesis of highly substituted derivatives of this compound. researchgate.netorganic-chemistry.org Such methods often provide high atom economy and functional group tolerance.

Asymmetric Synthesis: The development of chiral 1-indanone derivatives is of high interest due to the stereospecificity of biological targets. Asymmetric catalysis, using chiral ligands or organocatalysts, could be employed to synthesize enantiomerically pure versions of substituted this compound.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis represents a green and powerful tool for organic synthesis. Photooxidative reactions have been used to create spiro-fused indanones. nih.gov Integrating these modern techniques with flow chemistry could enable the safe, scalable, and continuous production of this compound and its derivatives.

One-Pot and Domino Reactions: Superacid-promoted one-pot syntheses have been developed for creating highly substituted indanones from simple precursors like aryl ketones and benzaldehydes. rsc.org Designing domino or tandem reactions that start from simple materials and proceed through a cascade of bond-forming events to generate the this compound scaffold would be a highly efficient and elegant synthetic strategy. rsc.org

Future Directions in Mechanistic Chemical Biology and Scaffold Development

The true potential of this compound lies in its exploration as a bioactive molecule and a versatile chemical scaffold.

Biological Screening and Target Identification: A crucial first step is the systematic biological screening of the compound against a wide range of targets. Based on the activities of related indanones, initial screens should focus on cancer cell lines and key enzymes implicated in neurodegeneration (e.g., AChE, MAO, BACE1). nih.govnih.gov Should any activity be identified, subsequent efforts would involve target deconvolution using techniques like affinity chromatography or activity-based protein profiling to identify its cellular binding partners.

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies would be paramount. For instance, if the compound shows anticancer properties, investigations into its effects on the cell cycle, apoptosis, and specific signaling pathways would be necessary. The 1,3-dicarbonyl moiety could act as a Michael acceptor or a metal chelator, and elucidating this precise mechanism of action would be a key research goal.

Scaffold for Library Synthesis: Perhaps the most promising future direction is the use of this compound as a central scaffold for combinatorial library synthesis. The reactive methylene group and the two carbonyl functions provide multiple handles for chemical modification. One could envision libraries created by:

Alkylation or arylation at the C2 position.

Condensation reactions at the acetyl carbonyl group.

Functionalization of the aromatic ring.

Conversion into heterocyclic systems like pyrazoles or isoxazoles.

Such libraries would be invaluable resources for high-throughput screening campaigns to discover new drug leads and chemical probes, fully leveraging the privileged nature of the indanone core and the synthetic versatility of the dicarbonyl group.

Q & A

Q. What are the standard synthetic routes for preparing 2-Acetyl-2,3-dihydro-1H-inden-1-one in laboratory settings?

-

Methodological Answer : The synthesis typically involves acetylation of 2,3-dihydro-1H-inden-1-one using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A solvent such as dichloromethane or chloroform is employed under anhydrous conditions at 0–25°C. Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the acetylated derivative. Reaction monitoring by TLC and characterization via -NMR (δ 2.4–2.6 ppm for acetyl protons) and IR (C=O stretch at ~1700 cm⁻¹) are critical for validation .

-

Table 1: Representative Reaction Conditions

| Substrate | Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,3-dihydro-1H-inden-1-one | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 65–75 |

| 2,3-dihydro-1H-inden-1-one | Ac₂O | H₂SO₄ | Acetic acid | 60–70 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- X-ray crystallography : Resolve the bicyclic framework and acetyl group orientation using SHELXL (single-crystal refinement) .

- NMR spectroscopy : Key -NMR signals include the acetyl methyl group (singlet, δ 2.4–2.6 ppm) and dihydroindene protons (multiplet, δ 2.8–3.2 ppm). -NMR should show the carbonyl carbon at ~205 ppm.

- Mass spectrometry : ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ at m/z 174.1 (C₁₁H₁₀O₂).

- IR spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-H bending modes of the acetyl group .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the acetylation of 2,3-dihydro-1H-inden-1-one derivatives?

- Methodological Answer : Yield optimization involves:

-

Catalyst screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to balance reactivity and side reactions.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution but require rigorous drying.

-

Temperature control : Lower temperatures (0–5°C) reduce ketone dimerization, while higher temperatures (40–50°C) accelerate acetylation.

-

In situ monitoring : Use FT-IR or HPLC to track acetyl group incorporation and adjust reaction time dynamically .

- Table 2: Catalyst Impact on Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 25 | 75 |

| H₂SO₄ | Acetic acid | 40 | 68 |

| FeCl₃ | Toluene | 25 | 55 |

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer : The acetyl group acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position of the fused benzene ring. For example:

- Halogenation : Bromination with NBS in CCl₄ targets the C4/C7 positions due to resonance stabilization.

- Nucleophilic addition : Grignard reagents attack the carbonyl carbon, forming tertiary alcohols.

Computational modeling (DFT, e.g., Gaussian09) predicts regioselectivity by analyzing Fukui indices and LUMO maps. Experimental validation via competitive reactions (e.g., bromine vs. iodine) confirms these trends .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in the acetyl group : Mitigated by cooling crystals to 100 K and using high-resolution detectors.

- Twinned crystals : SHELXL’s TWIN command refines twin laws, while Olex2 GUI aids visualization.

Key metrics: R1 < 0.05, wR2 < 0.12, and CCDC deposition (e.g., CCDC 2054321) ensure reproducibility .

Q. How can researchers analyze contradictory biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity) or impurity profiles. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.